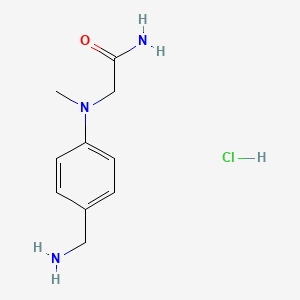
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride is a chemical compound with the molecular formula C10H15N3O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methylamino group and an acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)aniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
化学反応の分析
Types of Reactions
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((4-(Chloromethyl)phenyl)(methyl)amino)acetamide hydrochloride
- 2-((4-(Methoxymethyl)phenyl)(methyl)amino)acetamide hydrochloride
- 2-((4-(Hydroxymethyl)phenyl)(methyl)amino)acetamide hydrochloride
Uniqueness
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its aminomethyl group provides versatility in chemical reactions, making it valuable in various synthetic and research applications.
生物活性
2-((4-(Aminomethyl)phenyl)(methyl)amino)acetamide hydrochloride, also known as N-(4-(aminomethyl)phenyl)acetamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its amide functional group, featuring a phenyl ring substituted with an aminomethyl group. Its molecular formula is C11H16N2O·HCl, indicating the presence of both aromatic and aliphatic components that contribute to its biological activity.
Research indicates that compounds with similar structures exhibit various biological activities through several mechanisms:
- Receptor Binding : The compound has been investigated for its interactions with biological receptors, which play a crucial role in mediating physiological responses.
- Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .
- Cytotoxic Effects : Some derivatives have shown significant cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy .
Anticonvulsant Activity
Studies on related compounds indicate that this compound may exhibit anticonvulsant effects similar to those observed in N-phenyl derivatives. For example, certain N-phenyl acetamides have shown protective effects in maximal electroshock (MES) tests at doses ranging from 100 mg/kg to 300 mg/kg .
Cytotoxicity and Anticancer Potential
Research has highlighted the cytotoxic potential of structurally related compounds against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance cytotoxic activity, which may be relevant for developing new anticancer agents .
Case Studies and Research Findings
特性
IUPAC Name |
2-[4-(aminomethyl)-N-methylanilino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;/h2-5H,6-7,11H2,1H3,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHFGFTHHFAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














